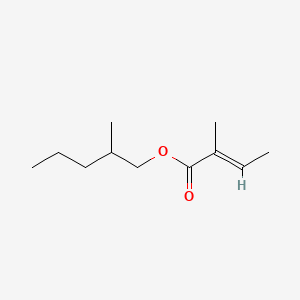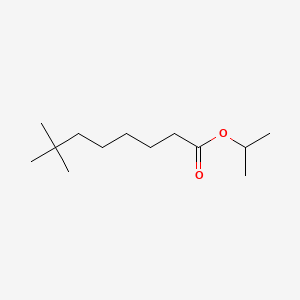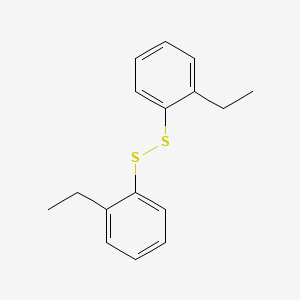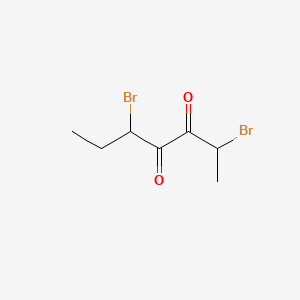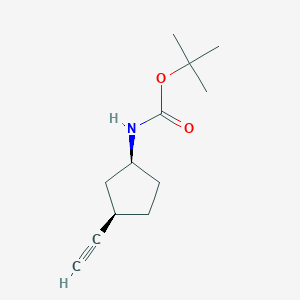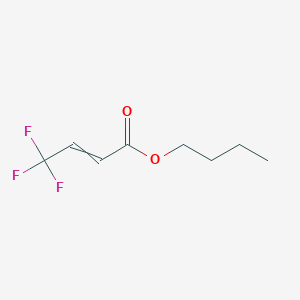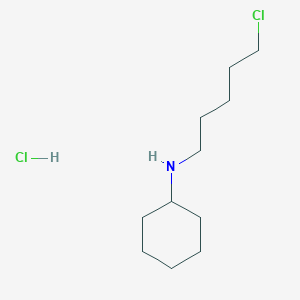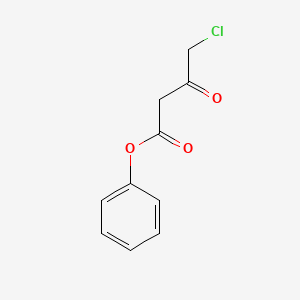
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- is an organic compound with the molecular formula C14H12ClNOS It is a derivative of benzenecarbothioamide, where the phenyl ring is substituted with a 4-chlorophenyl group and a 4-methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- typically involves the reaction of 4-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the desired product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and proteins makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as conductivity or thermal stability.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. The pathways involved may include the inhibition of DNA synthesis or the induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl-
- Benzenecarbothioamide, N-(4-chlorophenyl)-4-ethyl-
- Benzenecarbothioamide, N-(4-chlorophenyl)-4-propyl-
Uniqueness
Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents. Additionally, the presence of the 4-chlorophenyl group can contribute to the compound’s stability and resistance to metabolic degradation.
Propriétés
Numéro CAS |
127351-02-4 |
|---|---|
Formule moléculaire |
C14H12ClNOS |
Poids moléculaire |
277.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H12ClNOS/c1-17-13-8-2-10(3-9-13)14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,18) |
Clé InChI |
RJJFSCNAZJXXCS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



